3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
Description
3-(Benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound featuring a propanamide backbone modified with a benzenesulfonyl group, a pyrazole ring, and a thiophene moiety. Its structure combines sulfonamide and heterocyclic functionalities, which are common in pharmaceuticals and agrochemicals due to their bioactivity and binding affinity. The benzenesulfonyl group enhances metabolic stability, while the pyrazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions, critical for target engagement .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(8-12-26(23,24)16-5-2-1-3-6-16)19-13-17(15-7-11-25-14-15)21-10-4-9-20-21/h1-7,9-11,14,17H,8,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZSALVVLVLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a member of the benzenesulfonamide family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure
The compound features a complex structure that includes a benzenesulfonyl moiety, a pyrazole ring, and a thiophene group. The presence of these functional groups contributes to its biological properties.
Antimicrobial Properties
Recent studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzenesulfonamide (3a) | Staphylococcus aureus | 0.5 µg/ml |
| 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine (3b) | Escherichia coli | 0.7 µg/ml |
| This compound | TBD | TBD |
Antileishmanial Activity
The antileishmanial potential of compounds related to This compound has been explored, particularly against Leishmania infantum and Leishmania amazonensis. Some derivatives have shown comparable activity to established treatments like pentamidine but with lower cytotoxicity.
Table 2: Antileishmanial Activity
| Compound Name | Leishmania Strain | IC50 (µM) |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzenesulfonamide (3a) | L. infantum | 0.059 |
| 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine (3b) | L. amazonensis | 0.070 |
| This compound | TBD | TBD |
The biological activity of This compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Disruption of Membrane Integrity : The sulfonamide group may interact with bacterial membranes, leading to increased permeability and cell death.
- Targeting Specific Biomolecular Interactions : The pyrazole and thiophene moieties may facilitate binding to specific biological targets, enhancing the compound's efficacy.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, compounds similar to This compound were tested for their cytotoxic effects against various cancer cell lines. Results indicated selective cytotoxicity at low concentrations, suggesting potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s thiophen-3-yl group distinguishes it from analogues with thiophen-2-yl (e.g., compounds in ), which may alter steric and electronic interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
